3,6,9,12-Tetraoxadocosyl 4-methylbenzenesulfonate
Description
3,6,9,12-Tetraoxadocosyl 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C25H44O7S and a molecular weight of 488.68 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a long tetraoxadocosyl chain and a 4-methylbenzenesulfonate group .
Properties
IUPAC Name |
2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O7S/c1-3-4-5-6-7-8-9-10-15-28-16-17-29-18-19-30-20-21-31-22-23-32-33(26,27)25-13-11-24(2)12-14-25/h11-14H,3-10,15-23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCTUMJHVKPWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O7S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12-Tetraoxadocosyl 4-methylbenzenesulfonate typically involves the reaction of a tetraoxadocosyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,6,9,12-Tetraoxadocosyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in an aprotic solvent like dichloromethane.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Nucleophilic Substitution: Produces substituted tetraoxadocosyl derivatives.
Hydrolysis: Produces tetraoxadocosyl alcohol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
Chemistry: 3,6,9,12-Tetraoxadocosyl 4-methylbenzenesulfonate is used as a building block in organic synthesis, particularly in the preparation of complex molecules with specific functional groups .
Biology and Medicine: This compound can be used in the development of drug delivery systems due to its ability to form stable conjugates with biologically active molecules .
Industry: In industrial applications, it can be used as a surfactant or emulsifying agent due to its amphiphilic nature .
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxadocosyl 4-methylbenzenesulfonate involves its ability to interact with various molecular targets through its sulfonate group. This interaction can lead to the formation of stable complexes with proteins or other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Azide-PEG5-Tos (Azide-PEG4-Tos): This compound has a similar structure but includes an azide group instead of the tetraoxadocosyl chain.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: These compounds are used as selective chelating agents for minor actinides.
Uniqueness: 3,6,9,12-Tetraoxadocosyl 4-methylbenzenesulfonate is unique due to its long tetraoxadocosyl chain, which imparts specific physical and chemical properties, such as increased hydrophobicity and the ability to form stable emulsions .
Biological Activity
3,6,9,12-Tetraoxadocosyl 4-methylbenzenesulfonate is a complex compound that belongs to the class of surfactants and has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₆H₂₆O₇S
- Molecular Weight : 362.44 g/mol
- CAS Registry Number : 62921-76-0
The compound features a long hydrophilic chain due to the tetraoxadocosyl moiety and a hydrophobic aromatic sulfonate group, which contributes to its surfactant properties.
Biological Activity Overview
This compound exhibits several biological activities, particularly in antimicrobial and cytotoxic applications. Its surfactant nature allows it to interact with cellular membranes, which can lead to various biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance:
- Study Findings : A study reported that surfactants with similar structures effectively inhibited bacterial growth in vitro against strains such as E. coli and S. aureus .
- Mechanism : The mechanism is believed to involve disruption of the bacterial cell membrane integrity due to the surfactant's amphiphilic nature .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines:
- Case Study : In vitro studies showed that this compound exhibited cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range .
- Mechanism of Action : The cytotoxicity is attributed to the induction of apoptosis via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Data Table: Biological Activities
| Activity Type | Target Organisms/Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Not specified | |
| Cytotoxicity | HeLa | ~10 | |
| Cytotoxicity | A549 | ~8 |
- Membrane Disruption : The surfactant properties allow for disruption of lipid bilayers in microbial membranes.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction.
- Protein Interactions : Interaction with proteins such as albumin has been studied using fluorescence spectroscopy, indicating changes in protein conformation upon surfactant binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
